molecular formula C21H17FN2O3S B2570009 N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide CAS No. 921571-77-9

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2570009
CAS No.: 921571-77-9
M. Wt: 396.44
InChI Key: WQPGKJRTIIDRSL-UHFFFAOYSA-N
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Description

N-[4-(7-Ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide is a synthetic organic compound featuring a thiazole core substituted at the 4-position with a 7-ethoxybenzofuran moiety and at the 2-position with a 4-fluorophenyl acetamide group. This molecular architecture is characteristic of compounds investigated for their potential in medicinal chemistry and chemical biology. The benzofuran and thiazole rings are privileged scaffolds in drug discovery, often associated with a range of biological activities. Compounds with similar structural features, particularly those containing the N-(thiazol-2-yl)benzamide pharmacophore, have been identified as potent and selective negative allosteric modators of ion channels, such as the Zinc-Activated Channel (ZAC) . This suggests potential research applications in neuropharmacology for probing the function of this and similar Cys-loop receptor superfamily members. The presence of the thiazole ring is also significant, as it is known to interact with various biological targets and can be instrumental in the development of molecules with cytotoxic or antimicrobial properties . This compound is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3S/c1-2-26-17-5-3-4-14-11-18(27-20(14)17)16-12-28-21(23-16)24-19(25)10-13-6-8-15(22)9-7-13/h3-9,11-12H,2,10H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPGKJRTIIDRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their coupling and subsequent functionalization to introduce the ethoxy and fluorophenyl groups. Common reagents used in these steps include ethyl bromoacetate, thiourea, and 4-fluorobenzoyl chloride. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine under controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents like tetrahydrofuran or dimethyl sulfoxide. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the compound.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs. These products can be further analyzed and characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

Structural Overview

Molecular Formula : C22H20N2O3S
Molecular Weight : 396.47 g/mol

Key Functional Groups :

  • Benzofuran : Known for various biological activities, including antioxidant and anticancer properties.
  • Thiazole : Exhibits antibacterial and antifungal effects.
  • Acetamide : Often associated with analgesic and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that compounds with similar scaffolds exhibit significant activity against various pathogens, including bacteria and fungi. The presence of the benzofuran and thiazole rings enhances the compound's ability to interact with microbial targets, potentially inhibiting their growth.

Pathogen Type Activity Observed
Gram-positive bacteriaModerate to strong activity against Staphylococcus aureus and Bacillus subtilis
Gram-negative bacteriaActivity noted against Escherichia coli and Pseudomonas aeruginosa

The compound's mechanism of action likely involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anti-inflammatory Effects

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide has demonstrated significant anti-inflammatory effects in vitro. Studies show it inhibits the release of pro-inflammatory cytokines such as TNF-α in lipopolysaccharide-stimulated models. This suggests potential utility in treating inflammatory conditions like rheumatoid arthritis.

Anticancer Potential

The compound has been studied for its anticancer properties, particularly due to the presence of the benzofuran moiety, which is known for inducing apoptosis in cancer cells. The mechanism may involve:

  • Inhibition of cell proliferation : By targeting specific signaling pathways.
  • Induction of apoptosis : Through activation of caspases or inhibition of anti-apoptotic proteins.

Case Study: In Vitro Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines:

Cell Line IC50 (µM) Effect Observed
HeLa (Cervical Cancer)12.5Significant apoptosis
MCF7 (Breast Cancer)15.0Cell cycle arrest
A549 (Lung Cancer)10.0Inhibition of migration

Mechanism of Action

The mechanism by which N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Detailed studies using molecular docking and biochemical assays are necessary to elucidate the exact pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The thiazole ring's substituents significantly influence molecular interactions and bioactivity. Below is a comparative analysis of key analogs:

Compound Name Thiazole Substituent Acetamide Group Key Properties/Bioactivity Reference
Target Compound 7-ethoxy-1-benzofuran-2-yl 2-(4-fluorophenyl) High lipophilicity (ethoxy group) -
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide 2-oxo-2H-chromen-3-yl (coumarin) Acetyl Anticoagulant potential
N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide 3-chloro-4-fluorophenyl Acetyl Enhanced halogen interactions
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide derivatives 4-methoxyphenyl Variable (e.g., piperazinyl) MMP inhibition
2-(3-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide 4-fluorophenyl 3-chlorophenoxy Improved solubility

Key Findings :

  • Benzofuran vs. Coumarin : The target's 7-ethoxybenzofuran substituent offers greater lipophilicity compared to the coumarin group in , which may enhance membrane permeability.
  • Halogenated Aryl Groups : Chloro- and fluorophenyl substituents (e.g., ) improve binding via halogen bonds but reduce solubility compared to the target's ethoxybenzofuran.
  • Methoxy Groups : Methoxyphenyl analogs () exhibit balanced hydrophobicity but lack the extended aromatic system of benzofuran.

Acetamide Modifications

The acetamide moiety's structure dictates target specificity and pharmacokinetics:

Compound Name Acetamide Substituent Notable Features Reference
Target Compound 2-(4-fluorophenyl) Electron-withdrawing effect -
N-(4-fluorophenyl)-4-(4-oxo-hexahydroquinazolin-2-ylthio)butanamide 4-oxo-hexahydroquinazolin-thio MMP-9 inhibition (Kd = 320 nM)
2-((5-(5-bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide Oxadiazole-thio linker Tyrosinase inhibition
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide Piperazinyl group Enhanced solubility

Key Findings :

  • 4-Fluorophenyl Universality : The 4-fluorophenyl group is recurrent in analogs (), suggesting its role in stabilizing ligand-receptor interactions via C-F bonds.
  • Linker Diversity : Oxadiazole-thio () and piperazinyl () linkers modulate electronic properties and solubility, contrasting with the target's direct acetamide linkage.

Biological Activity

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiazole ring, benzofuran moiety, and acetamide group, contribute to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C28H25N3O5S2, with a molecular weight of 547.64 g/mol. The compound's structure allows it to engage in various chemical interactions, enhancing its biological activity.

Property Details
Molecular FormulaC28H25N3O5S2
Molecular Weight547.64 g/mol
Structural FeaturesThiazole ring, benzofuran moiety, acetamide group

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit the p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses. By suppressing the release of tumor necrosis factor-alpha (TNF-α), it exhibits potent anti-inflammatory effects, making it a candidate for treating conditions such as rheumatoid arthritis.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound effectively reduces TNF-α levels in lipopolysaccharide-stimulated models. This inhibition is significant for managing inflammatory diseases.

Anticancer Activity

Research indicates that the compound exhibits promising anticancer properties. It has been evaluated for its cytotoxic effects against various cancer cell lines. The presence of the benzofuran and thiazole rings enhances its ability to induce apoptosis in cancer cells by modulating enzyme and receptor activities .

Case Study: Cytotoxicity Assessment
A study assessed the cytotoxicity of this compound using MTT assays on different cancer cell lines. The results indicated that it possesses a similar antiproliferative activity to established anticancer drugs like doxorubicin, with an IC50 value comparable to that of leading chemotherapeutics .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It demonstrates effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications in substituents can significantly influence its potency and selectivity against different biological targets.

Modification Effect on Activity
Ethoxy groupEnhances solubility and bioactivity
Fluorine substitutionIncreases binding affinity
Benzamide moietyCritical for anticancer activity

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